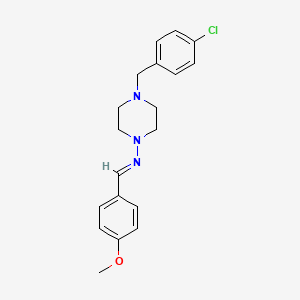

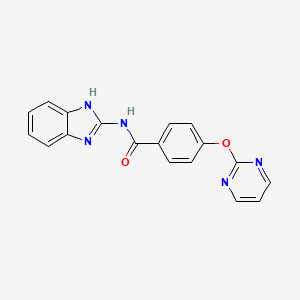

![molecular formula C26H24N4O3 B5535460 N'-[(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)亚甲基]-2-羟基-2,2-二苯基乙酰肼](/img/structure/B5535460.png)

N'-[(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)亚甲基]-2-羟基-2,2-二苯基乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives, including N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide, are of significant interest due to their diverse industrial and biological applications. These compounds exhibit a wide range of activities, making them valuable for further exploration and development in various scientific fields.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazides with various aldehydes or ketones, leading to a variety of structurally complex compounds. For instance, the synthesis and characterization of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-hydroxybenzohydrazide derivatives have been designed by combining phenyl and phenyl pyrazole with a hydrazone bond, demonstrating the versatility in synthesizing pyrazole derivatives (Lu Jun, 2010).

Molecular Structure Analysis

Advanced spectroscopic techniques, including FT-IR, FT-Raman, and NMR, alongside molecular dynamic simulations and molecular docking studies, are pivotal in understanding the structural intricacies of pyrazole derivatives. These methods provide insights into the electronic structure, conformational analysis, and stability arising from hyper-conjugative interactions and charge delocalization (Pillai et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives are reactive towards a range of chemical modifications, including autoxidation and hydrolysis, with their reactivity influenced by substituent effects on the phenyl rings. Studies on substituent effects highlight how electron-donating and electron-withdrawing groups can significantly impact the catalytic activity and reactivity of these compounds, further influencing their biological activity and potential applications (Lu Jun, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, can be extensively analyzed using X-ray crystallography and spectroscopic methods. These studies not only provide a deeper understanding of the compound's physical characteristics but also facilitate the optimization of its properties for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the development of pyrazole derivatives as potential therapeutic agents. Molecular docking studies, for example, have confirmed the potential of certain pyrazole derivatives as inhibitors of specific enzymes, aligning with their anticipated biological activities (Pillai et al., 2017).

科学研究应用

振动光谱研究和分子对接研究

对类似吡唑衍生物的研究,如 N'-二苯基亚甲基-5-甲基-1H-吡唑-3-碳酰肼,涉及振动光谱研究、分子动力学模拟和分子对接研究。这些化合物因其工业和生物学重要性而具有重要意义。这些研究包括构象分析、通过 MEP 和 ALIE 表面的局部反应性以及通过自氧化和水解机制评估反应性。分子对接证实了针对 CDK2s 的潜在抑制活性,突出了它们在药物发现和分子生物学中的相关性 (Pillai 等人,2017)。

合成、表征和抗菌评估

已合成并评估了一系列与吡唑衍生物相关的新型化合物,以了解其抗菌活性。这项研究展示了环化和氧化环化的过程,产生了具有显着抗菌效力的化合物。其中,一些化合物对细菌和真菌表现出有效的抑制浓度,使其成为进一步开发抗菌剂的有希望的候选者 (Ningaiah 等人,2014)。

配位化学和光谱表征

已探索了与您感兴趣的化合物结构相关的化合物的配位化学与各种金属。研究人员通过元素和热分析、磁矩和各种光谱技术对这些化合物进行了表征,揭示了它们在新型材料和催化剂开发中的潜力 (Fouda 等人,2008)。

合成和抗癌活性

对吡唑并[3,4-d]嘧啶-4-酮衍生物的研究(与目标化合物具有相同的核心结构基序)显示出有希望的抗癌活性。这些化合物的合成涉及水解、与各种胺的反应以及对人乳腺癌细胞系的评估,突出了它们在癌症治疗中的潜力 (Abdellatif 等人,2014)。

分子对接和光谱研究

另一项研究重点关注与您的查询类似的化合物 E-MBPC 的合成、表征和分子对接。该研究根据对接结果讨论了其作为抗糖尿病剂的潜力,强调了此类化合物在药物设计和药理学研究中的作用 (Karrouchi 等人,2021)。

属性

IUPAC Name |

N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-19-23(24(31)30(29(19)2)22-16-10-5-11-17-22)18-27-28-25(32)26(33,20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-18,33H,1-2H3,(H,28,32)/b27-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNHLEQCJRBWTD-OVVQPSECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

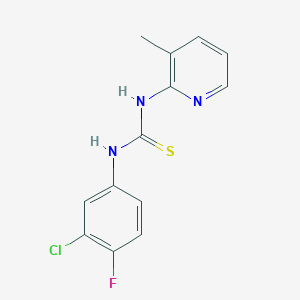

![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)

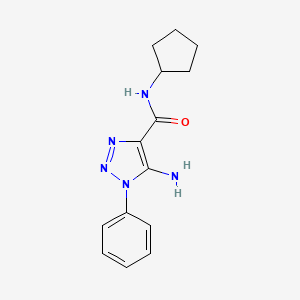

![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)

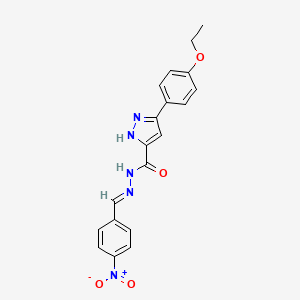

![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)

![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)

![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)